molecular formula C7H12FN B1531498 3-Fluorobicyclo[2.2.1]heptan-2-amine CAS No. 2098051-50-2

3-Fluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B1531498
CAS No.: 2098051-50-2
M. Wt: 129.18 g/mol
InChI Key: DTUWJFRFDKDINC-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C7H12FN . It is a complex structure that opens doors to diverse applications, ranging from drug discovery to material science.


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo [2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% .


Molecular Structure Analysis

The molecular structure of this compound is complex and unique. It is a bicyclic structure, which means it contains two rings . The presence of fluorine in the structure could potentially lead to interesting stereoelectronic interactions .

Scientific Research Applications

Stereoselective Synthesis

One of the primary applications of 3-Fluorobicyclo[2.2.1]heptan-2-amine derivatives is in stereoselective synthesis. For instance, a stereoselective and highly efficient synthesis of 3-beta fluoro derivative of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist with anticonvulsant and anxiolytic properties, was achieved using the Corey-Link methodology. This underscores the compound's significance in developing therapeutic agents (Pedregal & Prowse, 2002).

Radical Fluorination

Another application is seen in the field of synthetic chemistry, where radical fluorination techniques are employed to create novel chemical moieties. An expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine was demonstrated, showcasing the compound's role in expanding the chemical space available for medicinal chemistry through the development of new and interesting building blocks (Goh & Adsool, 2015).

Conformational Analysis and NMR Properties

The conformational analysis, stereoelectronic interactions, and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols derivatives were computationally investigated, providing insights into the molecular interactions and stability conferred by fluorine incorporation. This research aids in understanding the structural aspects that influence the physical and chemical properties of such compounds (de Rezende et al., 2012).

Fluorine as a Functional Group in Organic Synthesis

The role of fluorine in organic synthesis and the development of fluorinated compounds for medicinal and material applications cannot be overstated. Research into the palladium-catalyzed trifluoromethylation of aryl chlorides, for instance, highlights the importance of fluorine in enhancing the properties of organic molecules, making them more suitable for pharmaceutical, agrochemical, or materials science applications. Such studies reflect the broader utility of fluorinated compounds like this compound in various domains (Cho et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 3-Fluorobicyclo[2.2.1]heptan-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Biochemical Pathways

The biochemical pathways affected by this compound are currently under investigation. Given the compound’s novel structure, it is anticipated that it may interact with unique pathways, potentially leading to new therapeutic applications .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Fluorobicyclo[22These properties will be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of ongoing research. Factors such as temperature, pH, and the presence of other biological molecules could potentially impact the compound’s activity .

Properties

IUPAC Name

3-fluorobicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUWJFRFDKDINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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